Superior Cathepsin B Affinity vs. Nitroxoline
In a structure-activity relationship (SAR) study focused on cathepsin B inhibition, 5,7-dinitroquinolin-8-ol demonstrated a Ki of 0.072 µM for endopeptidase activity, representing a 548-fold increase in potency compared to its mono-nitro analog, nitroxoline (Ki = 39.5 µM). [1] This dramatic improvement in binding affinity is directly attributable to the addition of the second nitro group at the 7-position. [1]
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 0.072 µM |
| Comparator Or Baseline | Nitroxoline (5-nitro-8-hydroxyquinoline): 39.5 µM |
| Quantified Difference | 548-fold lower Ki (higher affinity) |
| Conditions | Cathepsin B endopeptidase inhibition assay using CBZ-Arg-Arg-4-methyl-7-coumarylamide as substrate, pH 5, 37°C |
Why This Matters
This quantitative differentiation validates the 5,7-dinitro compound as a far more potent lead scaffold for cathepsin B inhibitor development, making it the superior choice for research programs targeting this enzyme in cancer progression.
- [1] Sosic, I.; Mirkovic, B.; Arenz, K.; Stefane, B.; Kos, J.; Gobec, S. Development of new cathepsin B inhibitors: combining bioisosteric replacements and structure-based design to explore the structure-activity relationships of nitroxoline derivatives. J. Med. Chem. 2013, 56, 521-533. (Data compiled and summarized by BRENDA and BindingDB). View Source
